Cas no 946714-14-3 ((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)

(2'-Fluoro-1,1'-biphenyl-2-yl)methanamine is a fluorinated biphenyl derivative featuring an amine functional group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution at the 2'-position enhances its electronic properties, potentially improving binding affinity in bioactive molecules. Its rigid biphenyl scaffold offers structural stability, while the primary amine group allows for further derivatization via amidation, reductive amination, or other coupling reactions. This compound is particularly useful in medicinal chemistry for the development of fluorinated drug candidates, where the fluorine atom can influence metabolic stability and bioavailability. High-purity grades ensure reproducibility in research and industrial applications.
(2'-Fluoro1,1'-biphenyl-2-yl)methanamine structure
946714-14-3 structure
Product Name:(2'-Fluoro1,1'-biphenyl-2-yl)methanamine
CAS No:946714-14-3
MF:C13H12FN
MW:201.239486694336
CID:4721333
Update Time:2025-06-30

(2'-Fluoro1,1'-biphenyl-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
    • [2-(2-fluorophenyl)phenyl]methanamine
    • (2-fluoro[1,1-biphenyl]-2-yl)methanamine
    • BB 0253557
    • (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine, AldrichCPR
    • (2'-Fluoro1,1'-biphenyl-2-yl)methanamine
    • Inchi: 1S/C13H12FN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2
    • InChI Key: KPHPQMNKRDPHQR-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C=CC=CC=1CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 329.5±30.0 °C at 760 mmHg
  • Flash Point: 163.7±12.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(2'-Fluoro1,1'-biphenyl-2-yl)methanamine Security Information

(2'-Fluoro1,1'-biphenyl-2-yl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F012065-50mg
(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
946714-14-3
50mg
$ 170.00 2022-06-05
TRC
F012065-100mg
(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
946714-14-3
100mg
$ 280.00 2022-06-05

Additional information on (2'-Fluoro1,1'-biphenyl-2-yl)methanamine

(2'-Fluoro-1,1'-biphenyl-2-yl)methanamine (CAS No. 946714-14-3): A Comprehensive Overview

(2'-Fluoro-1,1'-biphenyl-2-yl)methanamine (CAS No. 946714-14-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, also known as 2-(2-fluorobiphenyl-2-yl)ethylamine, is characterized by a biphenyl core with a fluoro substituent and an amine group, making it a versatile building block for various chemical and pharmaceutical applications.

The molecular structure of (2'-Fluoro-1,1'-biphenyl-2-yl)methanamine consists of two phenyl rings connected by a single bond, with a fluorine atom attached to one of the phenyl rings and an amine group attached to the other. This arrangement provides the compound with distinct electronic and steric properties, which are crucial for its reactivity and biological activity. The presence of the fluorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

In recent years, (2'-Fluoro-1,1'-biphenyl-2-yl)methanamine has been extensively studied for its potential use in drug discovery and development. One of the key areas of research has been its application as an intermediate in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in various diseases, such as cancer and neurodegenerative disorders.

The synthetic routes to produce (2'-Fluoro-1,1'-biphenyl-2-yl)methanamine have been optimized to improve yield and purity. Common methods include palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These synthetic strategies have been refined to ensure high efficiency and scalability, making the compound more accessible for both academic research and industrial applications.

From a biological perspective, (2'-Fluoro-1,1'-biphenyl-2-yl)methanamine has shown promising activity in various assays. For example, it has been evaluated for its ability to modulate G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited selective agonism or antagonism towards specific GPCRs, suggesting potential applications in treating conditions such as pain, inflammation, and cardiovascular diseases.

In addition to its direct biological activity, (2'-Fluoro-1,1'-biphenyl-2-yl)methanamine has also been explored as a scaffold for developing prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. By attaching functional groups to the amine or fluoro substituent of this compound, researchers have been able to create prodrugs with improved pharmacokinetic properties and reduced side effects.

The safety profile of (2'-Fluoro-1,1'-biphenyl-2-yl)methanamine is another critical aspect that has been investigated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any chemical compound used in pharmaceutical development, thorough safety assessments are essential to ensure its safe use in clinical settings.

In conclusion, (2'-Fluoro-1,1'-biphenyl-2-yl)methanamine (CAS No. 946714-14-3) is a versatile and promising compound with significant potential in both chemical synthesis and medicinal chemistry. Its unique structural features make it an attractive candidate for developing novel pharmaceuticals targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its use in various scientific and industrial contexts.

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